N,N-diethyl-2-(3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide
Overview
Description
N,N-diethyl-2-(3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Peripheral Benzodiazepine Receptor (PBR) . PBR is found on the outer membrane of the mitochondria . It is abundant in peripheral organs such as the kidneys, lungs, and heart, whereas lower levels are found in the brain .
Mode of Action
The compound’s mechanism of action involves the binding of a ligand to the PBR . The PBR structure consists of a trimeric complex with an adenine nucleotide carrier and a voltage-dependent anion that form the mitochondrial permeability transition pore .
Biochemical Pathways
It is known that pbr is involved in numerous biological processes . A significant increase in PBR expression after neural injury or inflammation (e.g., Alzheimer’s disease, Wernicke’s encephalopathy, multiple sclerosis, and epilepsy) has been observed and has been associated with microglial activation .
Result of Action
It is known that the compound has a slightly higher affinity for pbr than other ligands . This suggests that it may have a more potent effect on the biological processes associated with PBR.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-4-28(5-2)25(32)19-31-18-21(20-10-6-7-11-22(20)31)26(33)27(34)30-16-14-29(15-17-30)23-12-8-9-13-24(23)35-3/h6-13,18H,4-5,14-17,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYNPQVQSXIZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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